N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an indole moiety, a benzyl group, and a methoxybenzohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide typically involves the condensation of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde with 2-methoxybenzohydrazide. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.
Medicine: Research is ongoing to explore its pharmacological properties, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This interaction is facilitated by the Schiff base moiety, which acts as a chelating agent. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide is unique due to its indole moiety, which imparts specific biological activities not commonly found in other Schiff base hydrazones. The presence of the benzyl group also enhances its binding affinity to metal ions, making it a more effective ligand in coordination chemistry .
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C25H23N3O2/c1-18-22(16-26-27-25(29)21-13-7-9-15-24(21)30-2)20-12-6-8-14-23(20)28(18)17-19-10-4-3-5-11-19/h3-16H,17H2,1-2H3,(H,27,29)/b26-16+ |
InChI Key |
UDSWZZMDNYYMBP-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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